molecular formula C14H17ClN2O2 B2503346 (2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide CAS No. 1799286-88-6

(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide

Cat. No. B2503346
M. Wt: 280.75
InChI Key: ZEWPVRKUSXTZIU-PIJUOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of research. The compound is commonly referred to as 'Larotrectinib' and has been found to possess potent anti-cancer properties, making it a promising candidate for the treatment of various types of cancer.

Mechanism Of Action

Larotrectinib works by inhibiting the activity of a specific protein called TRK (tropomyosin receptor kinase), which is involved in the growth and spread of cancer cells. By inhibiting the activity of TRK, Larotrectinib can effectively block the growth and spread of cancer cells, leading to tumor regression and improved patient outcomes.

Biochemical And Physiological Effects

Larotrectinib has been shown to have a number of biochemical and physiological effects, including the inhibition of TRK activity, the induction of apoptosis (programmed cell death) in cancer cells, and the suppression of tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the major advantages of Larotrectinib as a research tool is its potent anti-cancer properties, which make it a valuable candidate for the development of new cancer therapies. However, one of the limitations of Larotrectinib is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for the study of Larotrectinib, including:
1. Further investigation of its anti-cancer properties in different types of cancer.
2. Development of new and more efficient synthesis methods for the compound.
3. Investigation of the potential side effects of Larotrectinib and the development of strategies to mitigate these effects.
4. Exploration of the use of Larotrectinib in combination with other anti-cancer drugs for improved therapeutic outcomes.
5. Investigation of the potential use of Larotrectinib in other fields of research, such as neurology and immunology.
Conclusion:
Larotrectinib is a promising candidate for the development of new cancer therapies, with potent anti-cancer properties and a well-understood mechanism of action. While there are some limitations to its use in large-scale experiments, its potential as a research tool and therapeutic agent make it an important area of study for future research.

Synthesis Methods

The synthesis of Larotrectinib involves a multi-step process that starts with the preparation of 2-chloroaniline, which is then reacted with 2-bromoacetophenone to obtain the intermediate product. The intermediate is then subjected to a series of reactions, including a Grignard reaction and a cyanation reaction, to obtain the final product.

Scientific Research Applications

Larotrectinib has been extensively studied for its potential therapeutic applications in the field of oncology. The compound has been found to possess potent anti-cancer properties and has been shown to be effective against a wide range of cancer types, including pediatric cancers, solid tumors, and rare cancers.

properties

IUPAC Name

(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-14(2,3)11(8-16)17-13(19)12(18)9-6-4-5-7-10(9)15/h4-7,11-12,18H,1-3H3,(H,17,19)/t11?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWPVRKUSXTZIU-PIJUOVFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C(C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(C#N)NC(=O)[C@@H](C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.